
2-溴-6-(戊氧基)萘
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(pentyloxy)naphthalene is an organic compound with the molecular formula C15H17BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 2-position and a pentyloxy group is substituted at the 6-position
科学研究应用
2-Bromo-6-(pentyloxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the development of probes for biological imaging and as a building block for bioactive compounds.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific electronic properties.
作用机制
Target of Action
Boronic esters, a class of compounds to which 2-bromo-6-(pentyloxy)naphthalene belongs, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, donating electrons to form new carbon-carbon bonds .
Mode of Action
In SM cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction is facilitated by the boronic ester’s nucleophilic properties .
Biochemical Pathways
In general, sm cross-coupling reactions involving boronic esters can lead to the formation of biologically active compounds . These reactions are crucial in the synthesis of various pharmaceuticals and bioactive compounds .
Pharmacokinetics
It’s important to note that boronic esters are generally considered to be marginally stable in water , which could potentially affect their bioavailability and pharmacokinetic behavior.
Result of Action
The products of sm cross-coupling reactions involving boronic esters can have various biological activities, depending on their structure .
Action Environment
The action of 2-Bromo-6-(pentyloxy)naphthalene, like other boronic esters, can be influenced by environmental factors. For instance, the rate of transmetalation in SM cross-coupling reactions can be affected by the reaction conditions . Additionally, boronic esters are only marginally stable in water , which could influence their action, efficacy, and stability in aqueous environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(pentyloxy)naphthalene typically involves the bromination of 6-(pentyloxy)naphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-(pentyloxy)naphthalene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-Bromo-6-(pentyloxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 2-methoxy-6-(pentyloxy)naphthalene or 2-tert-butoxy-6-(pentyloxy)naphthalene.
Oxidation Reactions: Products include 2-bromo-6-(pentyloxy)benzaldehyde or 2-bromo-6-(pentyloxy)benzoic acid.
Reduction Reactions: The major product is 6-(pentyloxy)naphthalene.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-methoxynaphthalene
- 2-Bromo-6-ethoxynaphthalene
- 2-Bromo-6-butoxynaphthalene
Uniqueness
2-Bromo-6-(pentyloxy)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyloxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
2-bromo-6-pentoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO/c1-2-3-4-9-17-15-8-6-12-10-14(16)7-5-13(12)11-15/h5-8,10-11H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFPINIXAVCDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
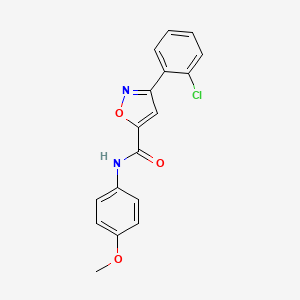

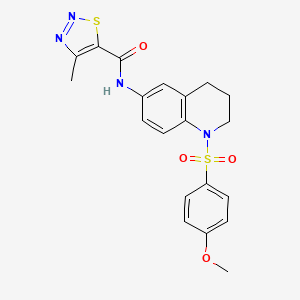
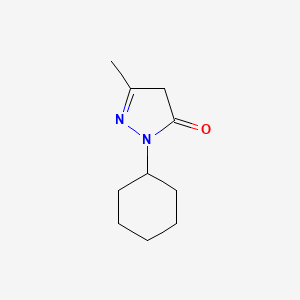
![(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2371607.png)
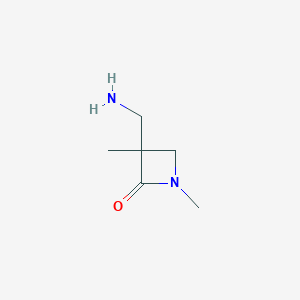
![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2371611.png)

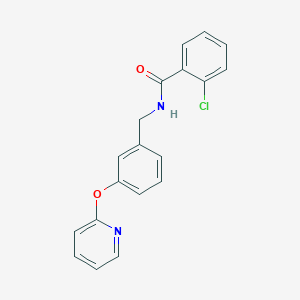
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)
![rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid](/img/structure/B2371617.png)
